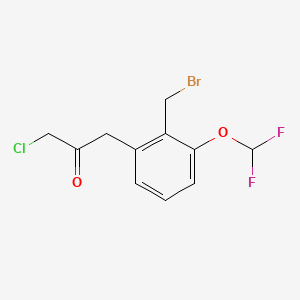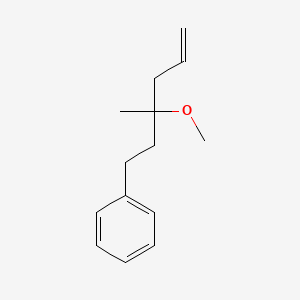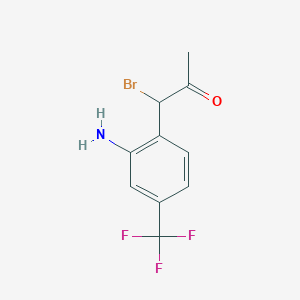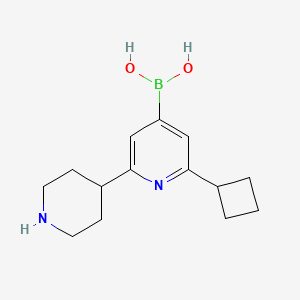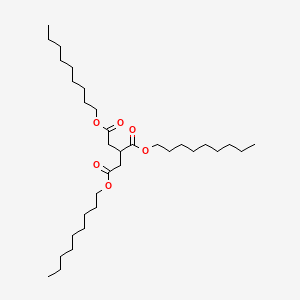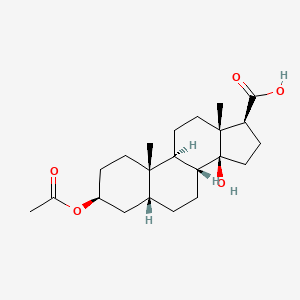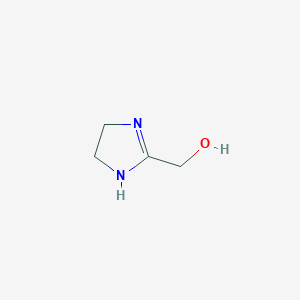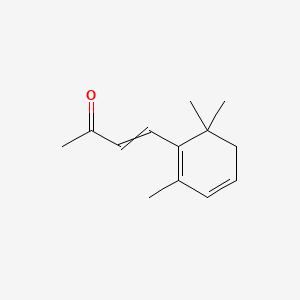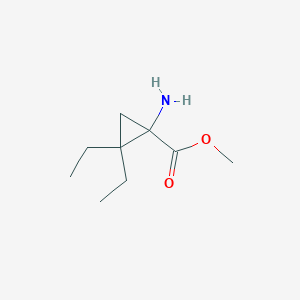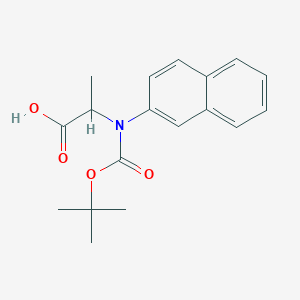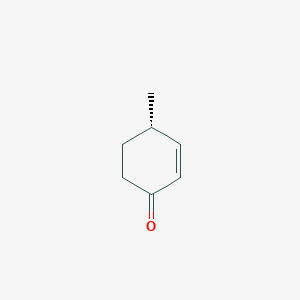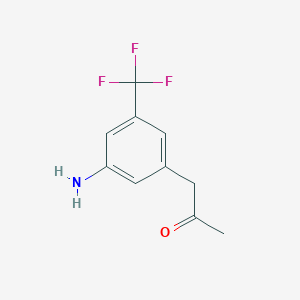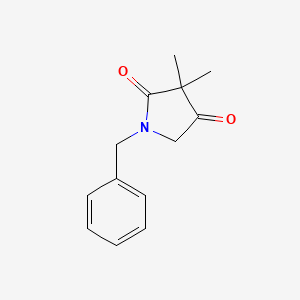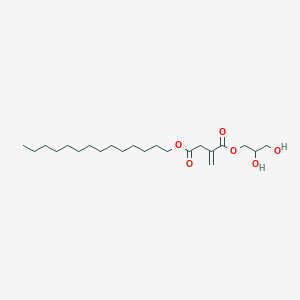
1-(2,3-Dihydroxypropyl) 4-tetradecyl 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester is a complex organic compound with the molecular formula C22H40O6 This compound is characterized by the presence of a butanedioic acid backbone with a methylene group, a dihydroxypropyl group, and a tetradecyl ester group
Métodos De Preparación
The synthesis of Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester involves multiple steps. One common synthetic route includes the esterification of butanedioic acid derivatives with appropriate alcohols under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylene group, using reagents like alkyl halides or sulfonates.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound’s dihydroxypropyl group makes it a potential candidate for biochemical studies involving enzyme interactions and metabolic pathways.
Medicine: Its unique structure allows for exploration in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester involves its interaction with various molecular targets. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparación Con Compuestos Similares
Similar compounds to Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester include:
Succinic acid: A simpler dicarboxylic acid with similar backbone structure but lacking the methylene and ester groups.
Itaconic acid: Contains a methylene group but differs in the position and type of functional groups attached.
Dimethyl succinate: An ester derivative of succinic acid, used in similar applications but with different reactivity and properties.
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
102712-57-2 |
|---|---|
Fórmula molecular |
C22H40O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-O-(2,3-dihydroxypropyl) 4-O-tetradecyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C22H40O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-27-21(25)16-19(2)22(26)28-18-20(24)17-23/h20,23-24H,2-18H2,1H3 |
Clave InChI |
HZKDQIYVKWYJKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


